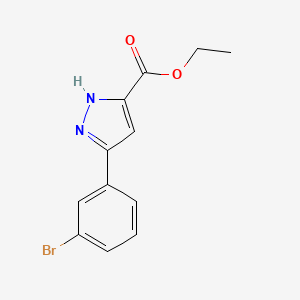

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Description

Historical Context and Development

Pyrazole derivatives have been pivotal in organic chemistry since their discovery in the 19th century. Ludwig Knorr first synthesized pyrazole derivatives in 1883, establishing their role in medicinal chemistry. The introduction of brominated pyrazole carboxylates, including this compound, emerged as part of efforts to develop regioselective synthetic routes for functionalized heterocycles. Early studies focused on optimizing cyclocondensation reactions between hydrazines and diketones, later expanded to include aryl halides for targeted bromination.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of pyrazole scaffolds in constructing complex heterocycles. The 3-bromophenyl substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester group facilitates hydrolysis to carboxylic acids for peptide or drug conjugation. Its synthesis underscores advancements in regioselective methodologies, particularly in controlling substituent positions on pyrazole rings.

Position in Pyrazole Carboxylate Research

This compound occupies a niche in pyrazole carboxylate research as a precursor for bioactive molecules. Unlike simpler pyrazole carboxylates (e.g., ethyl 1H-pyrazole-3-carboxylate), its 3-bromophenyl and 3-carboxylate groups provide dual sites for derivatization, making it valuable in combinatorial chemistry.

Properties

IUPAC Name |

ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJTYJNKBBDFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705218 | |

| Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326811-82-8 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(3-bromophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1326811-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of 3-bromoacetophenone with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.

Major Products:

- Oxidized derivatives of the pyrazole ring.

- Reduced forms of the bromophenyl group.

- Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Halogen Substituents: The 3-bromophenyl group in the target compound enhances hydrophobic interactions in enzyme binding compared to non-halogenated analogs like SI-50 .

- Electron-Withdrawing Groups : The nitro group in SI-51 reduces synthetic yield (52%) but increases reactivity for further derivatization .

Key Observations :

- Anti-Inflammatory Activity : Methoxy-substituted derivatives (e.g., 2f) show enhanced anti-inflammatory effects, suggesting electron-donating groups improve activity in this context .

- Apoptosis Induction: Hydroxyphenyl analogs (e.g., 30f) demonstrate bioactivity in cell-based assays, highlighting the role of phenolic groups in modulating cellular pathways .

- Enzyme Inhibition : The 3-bromophenyl derivative’s potency against ATX underscores the importance of halogen bonding in enzyme-ligand interactions .

Biological Activity

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

Synthesis and Structural Characteristics

This compound is synthesized through multi-step reactions involving the condensation of substituted hydrazines with various carbonyl compounds. The general synthetic pathway includes:

- Formation of Dioxo-esters : Diethyl oxalate reacts with acetophenone derivatives in the presence of sodium ethoxide.

- Cyclization : The resulting dioxo-esters are treated with hydrazine hydrate to yield the pyrazole derivative.

The compound has a molecular formula of and a molecular weight of approximately 310.15 g/mol, characterized by an ethyl ester group, a bromophenyl substituent, and a pyrazole ring structure.

This compound exhibits several biological activities, primarily through its interactions with specific molecular targets:

- Inhibition of Tropomyosin Receptor Kinases (TRKs) : This compound acts as an inhibitor of TRKA, disrupting critical signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are essential for cell proliferation and differentiation .

- Bradykinin B1 Receptor Antagonism : It has shown potential as an antagonist at bradykinin B1 receptors, suggesting therapeutic applications in pain management and inflammatory conditions .

Anti-inflammatory Activity

Research indicates that derivatives of this compound possess notable anti-inflammatory properties. For instance, studies utilizing the carrageenan-induced paw edema model demonstrated significant reductions in inflammation compared to control groups . The structure-activity relationship indicates that substitutions on the pyrazole scaffold can enhance anti-inflammatory efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that certain derivatives are more effective than standard antibiotics like fluconazole .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target/Effect | MIC (µmol/mL) |

|---|---|---|---|

| 2f | Anti-inflammatory | Carrageenan-induced edema | Not specified |

| 16 | Antimicrobial | Candida parapsilosis | 0.015 |

| 21 | Antimicrobial | E. coli | 0.038 |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| TRKA Inhibition | Binds to ATP pocket of TRKA, inhibiting kinase activity |

| Bradykinin B1 Antagonism | Blocks receptor activity linked to pain and inflammation |

| Cellular Signaling Disruption | Affects pathways crucial for cell survival and proliferation |

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Anti-inflammatory Studies : In a study published in Bentham Science, several derivatives were synthesized and tested for anti-inflammatory activity, revealing that specific substitutions significantly improved efficacy .

- Antimicrobial Efficacy : A comparative analysis showed that certain pyrazole derivatives exhibited MIC values comparable to or better than conventional antibiotics against multidrug-resistant strains .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation of β-keto esters with substituted hydrazines. For example, cycloaddition reactions using hydrazine derivatives and diketones under reflux in ethanol yield pyrazole cores, followed by functionalization at the 3- and 5-positions. Protecting groups (e.g., tetrahydro-2H-pyran) are often employed to control regioselectivity .

Q. How is the ethyl ester group hydrolyzed to the corresponding carboxylic acid?

Hydrolysis is achieved using aqueous NaOH or LiOH in a water/THF mixture under reflux. For instance, ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate was converted to its carboxylic acid derivative via saponification . Acidic conditions (e.g., TFA) may also be used for deprotection .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, hexane/EtOAc gradients) is standard . Recrystallization from ethanol/water mixtures is employed for high-purity crystals, as demonstrated for methyl 5-(1-ethyl-1H-indol-3-yl)-1H-pyrazole-3-carboxylate .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

Q. How is regioselectivity controlled during pyrazole ring formation?

Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., sulfamoyl) at the 1-position direct substitution to the 5-position. Protecting groups like tetrahydro-2H-pyran stabilize intermediates and reduce side reactions .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

The SHELX suite (SHELXL, SHELXD) refines small-molecule structures against high-resolution data, while Mercury CSD 2.0 visualizes packing motifs and void spaces . WinGX integrates diffraction data processing and validation .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

Cross-validation with multiple techniques is essential. For example, - HSQC and HMBC NMR correlations resolve coupling ambiguities, while HRMS confirms molecular formulas. Conflicting data may require re-evaluation of reaction conditions or by-product analysis .

Q. How does the 3-bromophenyl substituent influence reactivity in cross-coupling reactions?

The bromine atom facilitates Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. However, steric hindrance from the bromophenyl group may reduce coupling efficiency, necessitating optimized Pd catalysts (e.g., Pd(PPh)) and microwave-assisted conditions .

Q. How can side reactions (e.g., carbamoyl by-products) be minimized during synthesis?

Side reactions, such as cyano-group hydrolysis to carbamoyl derivatives, are controlled by strict stoichiometry and anhydrous conditions. For example, sodium ethoxide in dry ethanol suppresses unintended nucleophilic attacks .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like cyclooxygenase or histone deacetylase. Mercury’s interaction motif analysis identifies pharmacophore features, aiding in rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.